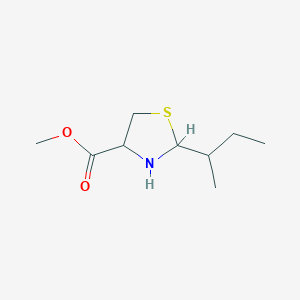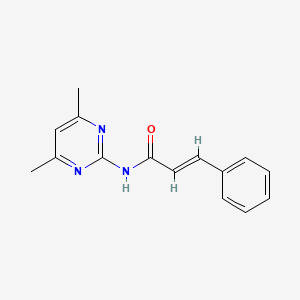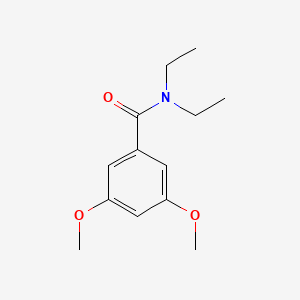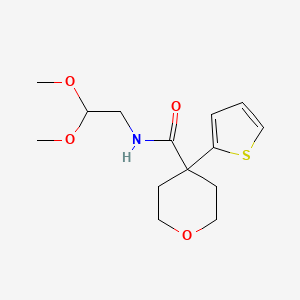![molecular formula C24H22N6O5 B2687957 Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1031966-22-9](/img/structure/B2687957.png)
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate, also known as MQAE, is a fluorescent probe molecule that is widely used in scientific research. It is a quinoline derivative that is commonly used to study the properties of ion channels, membrane transporters, and other biological molecules. MQAE is a highly sensitive and versatile tool that has been used in a wide variety of applications, from basic research to drug discovery.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Structural Analysis
- Novel Synthesis Approaches : A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a structurally related compound, through condensation reactions has been described. This process highlights the chemical versatility and the potential for generating diverse quinoline derivatives for various applications (Kovalenko et al., 2019).
- Advanced Organic Syntheses : Research into the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones presents a method for controlling bromination and oxidation reactions, which is crucial for creating specific quinoline derivatives with desired properties (Kim et al., 2001).
Applications in Medicinal Chemistry
- Antihypoxic Activity : A study on the antihypoxic activities of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides revealed that several amides demonstrated high antihypoxic effects, pointing towards potential therapeutic applications for conditions related to hypoxia (Ukrainets et al., 2014).
- Cytotoxicity Studies : The synthesis and evaluation of cytotoxic activities of certain quinoline derivatives highlight the potential of these compounds in cancer research. The structural modifications and biological screenings contribute to understanding how these derivatives could be utilized in developing anticancer agents (Bu et al., 2001).
Theoretical and Structural Insights
- Density Functional Theory (DFT) Studies : DFT calculations have been employed to explore the molecular structure, electronic properties, and potential NLO (Non-Linear Optical) properties of novel quinoline derivatives. These insights are crucial for predicting the reactivity and interactions of these compounds in biological systems (Halim & Ibrahim, 2017).
Propiedades
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-4-34-19-10-5-15(11-20(19)33-3)22-27-21(35-28-22)13-29-14-25-23-18(24(29)31)12-26-30(23)16-6-8-17(32-2)9-7-16/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNQCGTUOLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)


![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

